
9,10-Diphenylanthracene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diphenylanthracene-2-carboxylicacid is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields. It appears as a slightly yellow powder and is used in various applications due to its optical and thermal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carboxylicacid typically involves the functionalization of 9,10-diphenylanthracene. One common method includes the introduction of a carboxylic acid group at the 2-position of the anthracene ring. This can be achieved through a series of reactions including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Diphenylanthracene-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
9,10-Diphenylanthracene-2-carboxylicacid has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in various biological assays.
Mechanism of Action
The mechanism of action of 9,10-Diphenylanthracene-2-carboxylicacid involves its interaction with light and other electromagnetic radiation. The compound absorbs light and re-emits it at a different wavelength, a property that is exploited in its use as a fluorescent marker and in OLED technology. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the transitions between different energy states.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: The parent compound, used in similar applications but lacks the carboxylic acid functionality.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
Uniqueness
9,10-Diphenylanthracene-2-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and physical properties compared to its parent compound and other derivatives. This functional group allows for further chemical modifications and enhances its solubility in various solvents.
Properties
Molecular Formula |
C27H18O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
9,10-diphenylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29) |
InChI Key |
YQMXHUHQMQDMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


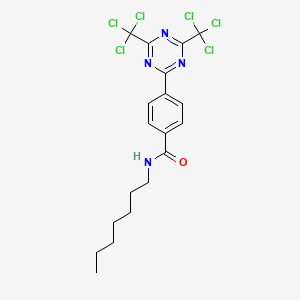
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
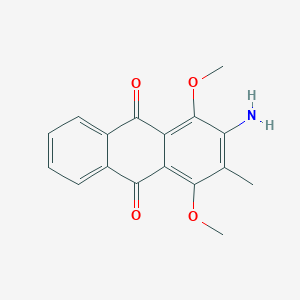


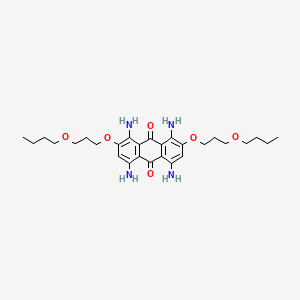
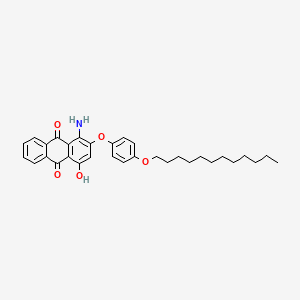

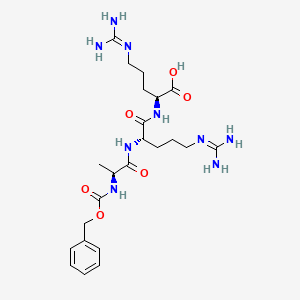
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)



